molecular formula C16H20FNO B14606372 4-(Diallylamino)-4'-fluorobutyrophenone CAS No. 59921-73-2

4-(Diallylamino)-4'-fluorobutyrophenone

Cat. No.: B14606372
CAS No.: 59921-73-2
M. Wt: 261.33 g/mol
InChI Key: SUMLUORDKGEKNC-UHFFFAOYSA-N
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Description

4-(Diallylamino)-4’-fluorobutyrophenone is an organic compound that features a fluorinated phenone structure with a diallylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diallylamino)-4’-fluorobutyrophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutyrophenone and diallylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The diallylamine is added to a solution of 4-fluorobutyrophenone in a suitable solvent, such as ethanol or methanol. The mixture is then heated to promote the reaction, resulting in the formation of 4-(Diallylamino)-4’-fluorobutyrophenone.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-(Diallylamino)-4’-fluorobutyrophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Diallylamino)-4’-fluorobutyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-(Diallylamino)-4’-fluorobutyrophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(Diallylamino)-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The diallylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)-4’-fluorobutyrophenone: Similar structure but with diethylamino instead of diallylamino.

    4-(Diallylamino)-4’-chlorobutyrophenone: Similar structure but with chlorine instead of fluorine.

Uniqueness

4-(Diallylamino)-4’-fluorobutyrophenone is unique due to the presence of both the diallylamino group and the fluorine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

59921-73-2

Molecular Formula

C16H20FNO

Molecular Weight

261.33 g/mol

IUPAC Name

4-[bis(prop-2-enyl)amino]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C16H20FNO/c1-3-11-18(12-4-2)13-5-6-16(19)14-7-9-15(17)10-8-14/h3-4,7-10H,1-2,5-6,11-13H2

InChI Key

SUMLUORDKGEKNC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCCC(=O)C1=CC=C(C=C1)F)CC=C

Origin of Product

United States

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